N-isobutyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
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Overview
Description
“N-isobutyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide” is a compound that falls under the category of 2,4-disubstituted thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazole derivatives, including “this compound”, involves the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone to obtain different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives . These intermediates are then condensed with different 2-aminopyridines to produce the final compounds .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds that contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives are largely influenced by the substituents on the thiazole ring . For instance, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .Scientific Research Applications
Synthesis and Characterization
N-isobutyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is involved in the synthesis of various chemical compounds, showcasing its versatility in chemical reactions. For instance, the synthesis of thiazolecarboxylic acid derivatives involves acylation, methylation, and conversion into esters and sulfonamide derivatives, indicating the compound's role in creating pharmacologically relevant structures (Dovlatyan et al., 2004). Moreover, its use in synthesizing metal complexes that exhibit carbonic anhydrase inhibitory properties highlights its potential in developing therapeutic agents (Büyükkıdan et al., 2013).
Carbonic Anhydrase Inhibition
Research into heterocyclic sulfonamide derivatives, including this compound, has shown significant carbonic anhydrase inhibitory effects. These findings are crucial for therapeutic applications, particularly in the treatment of conditions where inhibition of carbonic anhydrase is beneficial, such as glaucoma, epilepsy, and certain cardiovascular diseases (Büyükkıdan et al., 2013).
Photophysical Properties
The compound's derivatives have been studied for their photophysical properties, which are essential for developing fluorescent molecules. These studies are relevant in material sciences, sensing hazardous compounds and metals, and biomolecular sciences. Sulfur-containing functional groups in the compound's derivatives have been shown to influence electronic structures, which is valuable for the design of new fluorescent materials (Murai et al., 2018).
Antimicrobial and Anticancer Activity
Some novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety, related to this compound, have shown promising antimicrobial and anticancer activities. These studies demonstrate the compound's potential in contributing to the development of new treatments for infectious diseases and cancer (Darwish et al., 2014).
Mechanism of Action
Target of Action
The primary target of N-isobutyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain .
Mode of Action
This compound acts as a COX-2 inhibitor . It interacts with the COX-2 enzyme, inhibiting its activity and thereby reducing the production of pro-inflammatory prostaglandins . This results in the alleviation of inflammation and pain .
Biochemical Pathways
The inhibition of COX-2 disrupts the arachidonic acid pathway , leading to a decrease in the production of pro-inflammatory prostaglandins . This can have downstream effects on various inflammatory responses in the body .
Result of Action
The inhibition of COX-2 by this compound leads to a reduction in the production of pro-inflammatory prostaglandins . This results in a decrease in inflammation and pain, making it potentially useful in the treatment of conditions like arthritis .
Properties
IUPAC Name |
N-(2-methylpropyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-10(2)8-16-14(19)13-9-22-15(18-13)17-11-4-6-12(7-5-11)23(3,20)21/h4-7,9-10H,8H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOYLPZGPPMEMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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